molecular formula C17H21N3O3S3 B6175977 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide CAS No. 2613385-44-5

4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide

Cat. No. B6175977
CAS RN: 2613385-44-5
M. Wt: 411.6
InChI Key:
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Description

4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide, also known as 4-SBEP, is an important class of compounds that has been studied extensively in the scientific community in recent years. This molecule has been found to have a wide range of applications in both research and industry. It has been used as a catalyst in organic synthesis, as a reagent for the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of biological molecules.

Scientific Research Applications

4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide has been studied extensively in the scientific community due to its wide range of applications. It has been used in organic synthesis as a catalyst for the synthesis of pharmaceuticals, and as a fluorescent probe for the detection of biological molecules. It has also been used in the development of chemical sensors and biosensors, as well as in the development of new materials. Additionally, 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide has been used in the study of chemical reactions, such as the hydrolysis of esters and the oxidation of alcohols.

Mechanism of Action

The mechanism of action of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is not yet fully understood. However, it is believed that the molecule acts as a catalyst in the reactions in which it is used. It is thought to facilitate the transfer of electrons between molecules, which in turn increases the rate of the reaction. Additionally, it is believed that the molecule can act as an electron acceptor, allowing it to participate in redox reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide are not yet fully understood. However, it has been found to have some anti-inflammatory and antioxidant properties. Additionally, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). These effects suggest that 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide may have some potential therapeutic applications in the future.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide in laboratory experiments is its low cost and ease of use. Additionally, it is a relatively stable molecule, which makes it suitable for use in long-term experiments. However, it should be noted that the molecule is sensitive to light and heat, and should be stored in a cool, dark place. Additionally, the molecule can be toxic to humans and animals, and should be handled with care.

Future Directions

The potential applications of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide are far-reaching, and there are a number of areas in which further research could be conducted. These include the development of new materials, the study of its anti-inflammatory and antioxidant properties, and the development of new chemical sensors and biosensors. Additionally, further research could be conducted into the mechanism of action of the molecule, and its potential therapeutic applications. Finally, further research could be conducted into the development of new synthetic methods and catalysts based on the molecule.

Synthesis Methods

The synthesis of 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide is a multi-step process that involves the use of several different reagents. The first step involves the reaction of 3-sulfanylbenzenesulfonyl chloride with piperazine in the presence of a base, such as sodium hydroxide. This reaction produces the intermediate 4-(3-sulfanylbenzenesulfonyl)piperazine. The second step involves the reaction of this intermediate with 1-(thiophen-2-yl)ethyl chloride in the presence of a base, such as potassium carbonate. This reaction produces 4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide' involves the reaction of 4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid with 1-(thiophen-2-yl)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable amide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to obtain the final product.", "Starting Materials": [ "4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid", "1-(thiophen-2-yl)ethanamine", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N'-diisopropylcarbodiimide (DIC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Step 1: 4-(3-sulfanylbenzenesulfonyl)piperazine-1-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM) and cooled to 0-5°C.", "Step 2: To the above solution, 1-(thiophen-2-yl)ethanamine and DCC are added and the reaction mixture is stirred at room temperature for 2-3 hours.", "Step 3: After completion of the reaction, the mixture is filtered to remove the dicyclohexylurea byproduct and the filtrate is concentrated under reduced pressure.", "Step 4: The resulting intermediate is dissolved in a suitable solvent such as dimethylformamide (DMF) and treated with DIC and NHS.", "Step 5: The reaction mixture is stirred at room temperature for 2-3 hours and then concentrated under reduced pressure.", "Step 6: The crude product is purified by column chromatography using a suitable eluent such as a mixture of dichloromethane and methanol to obtain the final product." ] }

CAS RN

2613385-44-5

Product Name

4-(3-sulfanylbenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide

Molecular Formula

C17H21N3O3S3

Molecular Weight

411.6

Purity

94

Origin of Product

United States

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